2-Chloro-5-(cyclohexylcarbamoyl)benzeneboronic acid
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Overview
Description
2-Chloro-5-(cyclohexylcarbamoyl)benzeneboronic acid: is a boronic acid derivative with the molecular formula C13H17BClNO3.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-(cyclohexylcarbamoyl)benzeneboronic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chlorobenzoic acid and cyclohexylamine.
Formation of Amide: The first step involves the reaction of 2-chlorobenzoic acid with cyclohexylamine to form 2-chloro-5-(cyclohexylcarbamoyl)benzoic acid.
Boronic Acid Formation: The final step involves the conversion of the amide to the boronic acid derivative using boron-containing reagents under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction steps but optimized for higher yields and purity. This often includes the use of advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-(cyclohexylcarbamoyl)benzeneboronic acid can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted with other functional groups using appropriate reagents.
Coupling Reactions: The boronic acid group can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with aryl or vinyl halides.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out under basic conditions.
Coupling Reactions: Palladium catalysts and bases such as potassium carbonate are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Substitution Reactions: Products include substituted benzeneboronic acids with various functional groups.
Coupling Reactions: Products include biaryl compounds, which are valuable intermediates in organic synthesis.
Scientific Research Applications
2-Chloro-5-(cyclohexylcarbamoyl)benzeneboronic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound can be used in the development of boron-containing drugs for therapeutic purposes.
Industry: The compound is used in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 2-Chloro-5-(cyclohexylcarbamoyl)benzeneboronic acid involves its interaction with molecular targets such as enzymes and receptors. The boronic acid group can form reversible covalent bonds with active site residues in enzymes, leading to inhibition of enzyme activity. This property makes it a valuable tool in the design of enzyme inhibitors .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-5-(methylcarbamoyl)benzeneboronic acid
- 2-Chloro-5-(ethylcarbamoyl)benzeneboronic acid
Comparison
Compared to its analogs, 2-Chloro-5-(cyclohexylcarbamoyl)benzeneboronic acid is unique due to the presence of the cyclohexyl group, which imparts different steric and electronic properties. This can influence its reactivity and interactions with molecular targets, making it distinct in its applications .
Properties
Molecular Formula |
C13H17BClNO3 |
---|---|
Molecular Weight |
281.54 g/mol |
IUPAC Name |
[2-chloro-5-(cyclohexylcarbamoyl)phenyl]boronic acid |
InChI |
InChI=1S/C13H17BClNO3/c15-12-7-6-9(8-11(12)14(18)19)13(17)16-10-4-2-1-3-5-10/h6-8,10,18-19H,1-5H2,(H,16,17) |
InChI Key |
YIIFOIAEUVSORY-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C=CC(=C1)C(=O)NC2CCCCC2)Cl)(O)O |
Origin of Product |
United States |
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